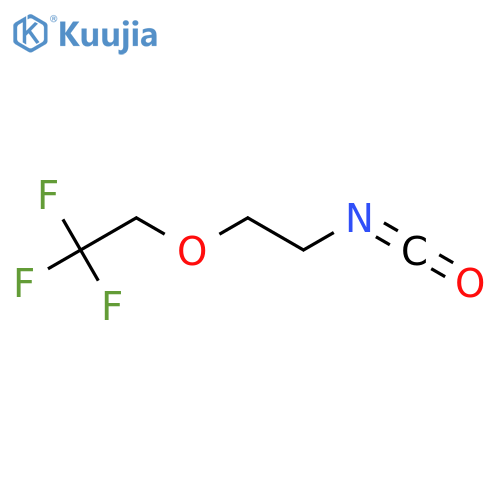Cas no 1341094-58-3 (1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane)

1341094-58-3 structure
商品名:1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane 化学的及び物理的性質
名前と識別子
-
- 1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane
- Ethane, 1,1,1-trifluoro-2-(2-isocyanatoethoxy)-
-
- インチ: 1S/C5H6F3NO2/c6-5(7,8)3-11-2-1-9-4-10/h1-3H2
- InChIKey: INSLMTJKXFZZJR-UHFFFAOYSA-N
- ほほえんだ: FC(COCCN=C=O)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 150
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 38.7
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-138677-0.5g |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91% | 0.5g |
$679.0 | 2023-05-26 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01010112-1g |
1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 95% | 1g |
¥4305.0 | 2024-04-18 | |
| Enamine | EN300-138677-0.25g |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91% | 0.25g |
$431.0 | 2023-05-26 | |
| 1PlusChem | 1P01ACT2-1g |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91% | 1g |
$1139.00 | 2023-12-22 | |
| 1PlusChem | 1P01ACT2-50mg |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91% | 50mg |
$303.00 | 2023-12-22 | |
| Enamine | EN300-138677-5000mg |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91.0% | 5000mg |
$2525.0 | 2023-09-30 | |
| Enamine | EN300-138677-10000mg |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91.0% | 10000mg |
$3746.0 | 2023-09-30 | |
| Enamine | EN300-138677-10.0g |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91% | 10g |
$3746.0 | 2023-05-26 | |
| Enamine | EN300-138677-5.0g |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91% | 5g |
$2525.0 | 2023-05-26 | |
| Enamine | EN300-138677-2.5g |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91% | 2.5g |
$1707.0 | 2023-05-26 |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
1341094-58-3 (1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane) 関連製品
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
